(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13-4-2-3-5-16(13)22-10-15(9-21)20-23-17(11-26-20)14-6-7-18-19(8-14)25-12-24-18/h2-8,10-11,22H,12H2,1H3/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKWKWZPDQBRJK-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiazole with benzo[d][1,3]dioxole-5-carbaldehyde under acidic conditions.
Acrylonitrile Addition: The thiazole derivative is then reacted with acrylonitrile in the presence of a base to form the acrylonitrile moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acrylonitrile moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acrylonitriles.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthesis: Most analogs are synthesized via room-temperature condensation in ethanol with triethylamine, achieving moderate yields (51–84%) . The target compound’s synthesis likely follows this route, though specific data are unavailable.
- In contrast, the pyridinyl (7f) and chlorophenyl-furanyl (7g) substituents prioritize π-π stacking or halogen bonding interactions .
Antimicrobial Activity
- Compound 7g (4-chlorophenyl-furanyl substituent) showed moderate activity against Corynebacterium xerosis .
Antiviral and Anticancer Activity
- Benzothiazole derivatives with dimethylaminoacrylonitrile scaffolds demonstrated antiviral activity against Herpes Simplex Virus (HSV) via Hsp90α inhibition .
- Analog 102a (naphthalenyl-chlorophenyl substituents) exhibited potent antiproliferative activity against HCT-116 cancer cells (IC₅₀ < 1 μM) .
Physicochemical Properties
- Melting Points : Analogs with bulkier substituents (e.g., 7j: biphenyl, 191–193°C) exhibit higher melting points than smaller substituents (7i: furyl, 138–140°C) due to enhanced crystal packing .
- Spectroscopic Features : All analogs show characteristic IR absorption for the CN bond (~2200 cm⁻¹) and ¹H/¹³C NMR signals consistent with benzothiazole and acrylonitrile moieties .
Biological Activity
The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is a complex organic molecule characterized by its unique structural features, which include a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile functional group. These components suggest potential for diverse biological activities that may be exploited in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 392.39 g/mol. The presence of the thiazole and benzo[d][1,3]dioxole rings indicates that the compound may exhibit significant pharmacological properties. The acrylonitrile moiety is also notable for its reactivity, potentially allowing for various chemical modifications that could enhance biological activity.
Predicted Biological Activities
Computer-aided predictions indicate that this compound could possess a range of pharmacological activities. Similar compounds have demonstrated:
- Antimicrobial properties : Compounds with thiazole or benzo[d][1,3]dioxole structures often show activity against various bacterial strains.
- Anticancer effects : Derivatives containing acrylonitrile have been linked to cytotoxicity against cancer cell lines.
- Anti-inflammatory responses : The unique combination of functional groups may contribute to anti-inflammatory mechanisms.
These predictions warrant further investigation into the specific biological activities of this compound.
Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological targets. Potential mechanisms may involve:
- Enzyme inhibition : Interactions with specific enzymes could disrupt metabolic pathways.
- Receptor binding : The compound may act as an agonist or antagonist at various receptors, influencing cellular responses.
- DNA interaction : Acrylonitrile derivatives are known to interact with DNA, potentially leading to cytotoxic effects in rapidly dividing cells.
Case Studies
Several studies have investigated compounds with similar structural motifs:
- Antimicrobial Activity : A study on thiazole derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that compounds like this compound could exhibit similar properties.
- Cytotoxicity in Cancer Cells : Research on acrylonitrile-containing compounds indicated significant cytotoxic effects against various cancer cell lines, highlighting the potential of this compound in oncology.
- Anti-inflammatory Effects : Benzodioxole derivatives have been shown to reduce inflammation markers in vitro and in vivo, suggesting that this compound might also exert anti-inflammatory effects through similar pathways.
Q & A
Q. What are the key functional groups in (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile, and how do they influence reactivity?
The compound contains a thiazole ring, acrylonitrile moiety, benzo[d][1,3]dioxol-5-yl group, and o-tolylamino substituent. The thiazole ring enables π-π stacking interactions, while the acrylonitrile group participates in nucleophilic additions. The benzo[d][1,3]dioxole (methylenedioxy) group enhances metabolic stability, and the o-tolylamino substituent may influence steric effects and hydrogen bonding .
Q. What synthetic routes are commonly used to prepare this acrylonitrile derivative?
Multi-step synthesis typically involves:
- Step 1: Hantzsch thiazole synthesis using α-haloketones and thiourea to form the thiazole core .
- Step 2: Condensation of the thiazole intermediate with an acrylonitrile precursor (e.g., via Knoevenagel reaction) under basic conditions (e.g., piperidine, NaH) .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Yield optimization requires strict control of temperature (60–100°C) and anhydrous solvents (DMF, ethanol) .
Q. Which analytical techniques are critical for characterizing this compound?
- 1H/13C NMR: Confirms regiochemistry and E/Z isomerism via coupling constants (e.g., J = 12–16 Hz for trans acrylonitrile protons) .
- HPLC: Assesses purity (>95%) and monitors reaction progress .
- IR Spectroscopy: Identifies nitrile (C≡N, ~2220 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers control stereochemistry during synthesis to favor the E-isomer?
The E-configuration is stabilized by:
- Steric Hindrance: Bulky substituents (e.g., o-tolylamino) favor trans geometry to minimize steric clash .
- Reaction Conditions: Use of polar aprotic solvents (DMF) and elevated temperatures (80–100°C) promotes thermodynamic control .
- Catalysts: Proline or chiral bases can induce asymmetry in related acrylonitrile derivatives .
Q. What hypotheses explain the potential anti-cancer activity of this compound?
Mechanistic studies on analogs suggest:
- Kinase Inhibition: Thiazole-acrylonitrile hybrids inhibit VEGF receptor-2, disrupting angiogenesis .
- Apoptosis Induction: Nitrile groups may react with cellular thiols (e.g., glutathione), triggering oxidative stress .
- Data Gaps: Target-specific assays (e.g., kinase profiling) are needed to validate these hypotheses .
Q. How do structural modifications (e.g., bromo vs. methoxy substituents) alter bioactivity?
Comparative studies on analogs reveal:
- Electron-Withdrawing Groups (Br, NO₂): Enhance electrophilicity, increasing reactivity with biological nucleophiles .
- Electron-Donating Groups (OCH₃): Improve solubility but reduce anti-proliferative potency in MCF-7 cells .
- Steric Effects: Ortho-substituents (e.g., o-tolyl) reduce binding affinity to hydrophobic enzyme pockets .
Q. What strategies resolve contradictions in reported biological activity across studies?
Discrepancies may arise from:
- Isomer Purity: Impure E/Z mixtures can skew bioassay results; rigorous HPLC analysis is essential .
- Assay Conditions: Varying cell lines (e.g., HeLa vs. HepG2) and incubation times impact IC₅₀ values .
- Structural Analog Confusion: Misassignment of substituent positions (e.g., 4-bromo vs. 3-bromo phenyl) alters activity .
Methodological Guidance
Q. What experimental design optimizes yield in large-scale synthesis?
- Flow Chemistry: Continuous reactors improve heat/mass transfer, reducing side reactions .
- Catalyst Screening: Test Pd/C or Ni catalysts for Suzuki couplings of halogenated intermediates .
- DoE (Design of Experiments): Use factorial designs to optimize temperature, solvent ratio, and reaction time .
Q. How can computational methods predict the compound’s reactivity?
- DFT Calculations: Model transition states for nucleophilic attacks on the acrylonitrile group .
- Molecular Docking: Simulate binding to kinase targets (e.g., VEGFR-2) using AutoDock Vina .
- QSAR Models: Correlate substituent electronegativity with bioactivity trends .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show negligible effects?
Potential factors include:
- Purity Variability: Contaminants from incomplete purification (e.g., unreacted thiourea) induce non-specific toxicity .
- Cell Membrane Permeability: LogP values >3.5 (calculated) may limit cellular uptake in hydrophilic media .
- Metabolic Stability: Benzo[d][1,3]dioxole derivatives resist CYP450 degradation in some models but not others .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
